molecular formula C12H15BrN2 B12232679 3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine

3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine

Cat. No.: B12232679
M. Wt: 267.16 g/mol
InChI Key: CEJDYHPOFKQRAQ-UHFFFAOYSA-N
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Description

3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and a bicyclic octahydrocyclopenta[c]pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine typically involves multi-step organic reactions. One common method involves the cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds to form the pyrrole ring . This is followed by bromination to introduce the bromine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying the structure-activity relationships of heterocyclic compounds.

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C12H15BrN2/c13-11-5-2-6-14-12(11)15-7-9-3-1-4-10(9)8-15/h2,5-6,9-10H,1,3-4,7-8H2

InChI Key

CEJDYHPOFKQRAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)C3=C(C=CC=N3)Br

Origin of Product

United States

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